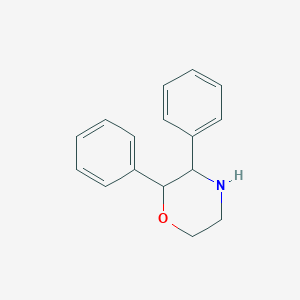
2,3-Diphenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenylmorpholine is a chemical compound that has been used as a starting material for the synthesis of various derivatives . It is a chiral building block and has been used in the stereoselective synthesis of fluorescent and non-fluorescent amino acids .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. For instance, it has been synthesized in good yield by the Buchwald–Hartwig amination reaction . It has also been used as a starting material for the synthesis of α-Amino-β-silyloxy-ester, a key intermediate for the preparation of antimalarial drug quinine and its analogs .Molecular Structure Analysis
The molecular structure of this compound is characterized by its empirical formula (Hill Notation): C24H21NO4 . Its molecular weight is 387.43 . The InChI key for this compound is HECRUWTZAMPQOS-PKTZIBPZSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 239.3123 and a density of 1.078g/cm3 . It has a melting point of 82-84ºC .Orientations Futures
Propriétés
Numéro CAS |
6316-95-6 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2,3-diphenylmorpholine |
InChI |
InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
Clé InChI |
UCAZULSLAAOLFX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

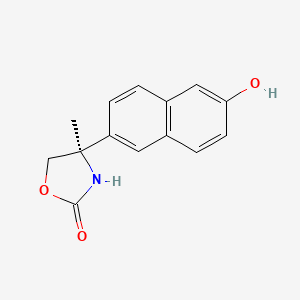

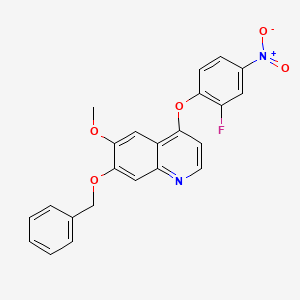

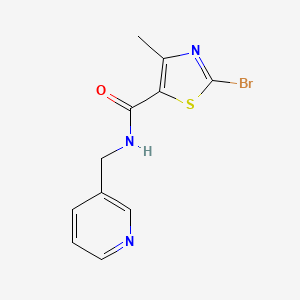
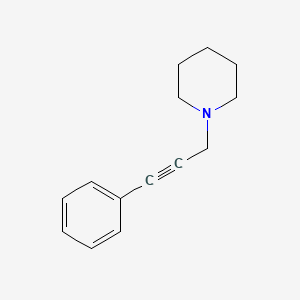

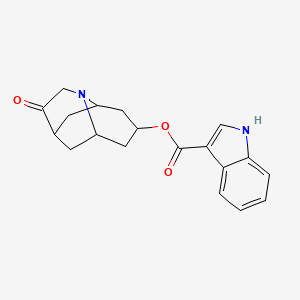


![(4S,6S)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester](/img/structure/B8814641.png)


